
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one is a synthetic organic compound with a unique cyclobutanone structure. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and two methyl groups attached to the cyclobutanone ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutanone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable base.
Stereochemical Control: The stereochemistry of the compound can be controlled using chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or trichloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized cyclobutanone derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Specialty Chemicals: The compound can be used in the production of specialty chemicals for various industrial applications.
作用機序
The mechanism of action of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one: Unique due to its specific stereochemistry and functional groups.
Other Cyclobutanones: Compounds with similar cyclobutanone structures but different substituents.
Chlorinated Cyclobutanones: Compounds with chloro groups attached to the cyclobutanone ring.
Uniqueness
Stereochemistry: The (2S,4R) configuration provides specific spatial arrangement, affecting the compound’s reactivity and interactions.
Functional Groups:
特性
CAS番号 |
71855-75-9 |
|---|---|
分子式 |
C8H10Cl4O |
分子量 |
264.0 g/mol |
IUPAC名 |
(2S,4R)-2-chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10Cl4O/c1-7(2)4(3-8(10,11)12)5(13)6(7)9/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
InChIキー |
SMISKVVLRWGLGK-UJURSFKZSA-N |
異性体SMILES |
CC1([C@H](C(=O)[C@H]1Cl)CC(Cl)(Cl)Cl)C |
正規SMILES |
CC1(C(C(=O)C1Cl)CC(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


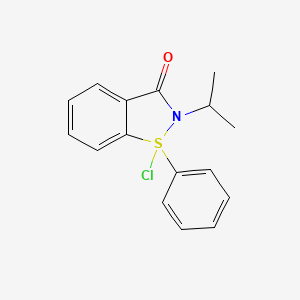
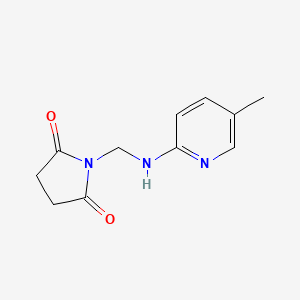
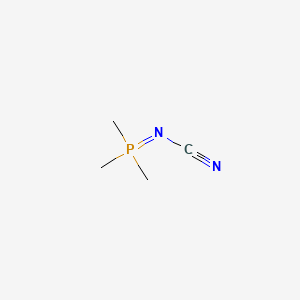
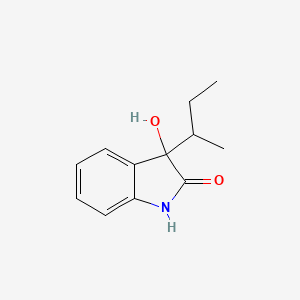
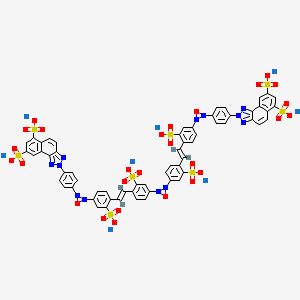
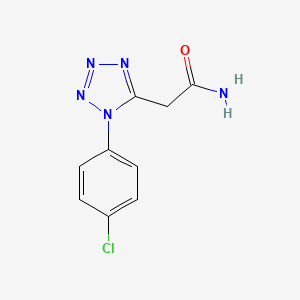

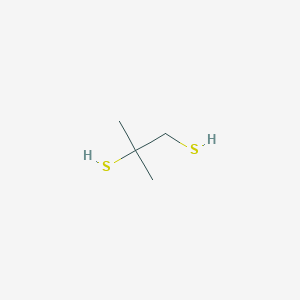


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)



